2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a benzothiazole moiety
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.
Mode of Action
It is known that indole derivatives, which share a similar structure with the compound, can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Given the broad spectrum of biological activities exhibited by similar compounds, it is likely that the compound affects multiple pathways
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been shown to exhibit a variety of biological activities, suggesting that the compound may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: Starting with 4,7-dimethoxy-1,3-benzothiazol-2-amine, which can be synthesized from 2-aminothiophenol and dimethoxybenzaldehyde.
Coupling with Thiophene Derivative: The benzothiazole derivative is then coupled with a thiophene-3-carboxylic acid derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety, which is known for its antibacterial properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Biological Research: The compound is investigated for its potential to inhibit specific enzymes or proteins, making it a candidate for drug development.
Comparison with Similar Compounds
2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can be compared with similar compounds such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is also used in peptide coupling reactions and has a similar reactive profile.
4,7-Dimethoxy-1,3-benzothiazol-2-amine: This is a precursor in the synthesis of the target compound and shares the benzothiazole moiety.
5,7-Dimethoxy-2H-chromen-2-one: Another compound with methoxy substitutions, used in different applications such as fluorescence studies.
Properties
IUPAC Name |
2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S2/c1-20-7-3-4-8(21-2)11-10(7)17-14(23-11)18-13(19)6-5-9(15)22-12(6)16/h3-5H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVFOFWBQWZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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